N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
CAS No.: 1006305-46-9
Cat. No.: VC6651131
Molecular Formula: C22H16ClN7O
Molecular Weight: 429.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006305-46-9 |
|---|---|
| Molecular Formula | C22H16ClN7O |
| Molecular Weight | 429.87 |
| IUPAC Name | N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31) |
| Standard InChI Key | PDTOGOALPWXBCQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrazolo[3,4-d]pyrimidine scaffold, which serves as the central heterocyclic framework.
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A 3-chlorophenyl substituent at position 1 of the pyrazolo ring, enhancing lipophilicity and potential target affinity.
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A benzamide group linked via an amide bond to position 5 of the pyrazole ring, contributing to hydrogen-bonding interactions with biological targets.
The molecular formula is C₂₂H₁₆ClN₇O, with a molecular weight of 437.87 g/mol. Key physicochemical properties include:
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LogP: ~3.2 (predicted), indicating moderate lipophilicity.
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Hydrogen bond donors/acceptors: 2/6, suggesting favorable solubility and membrane permeability.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆ClN₇O |
| Molecular Weight (g/mol) | 437.87 |
| IUPAC Name | N-[1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl]benzamide |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis Pathways
The synthesis of this compound likely follows methodologies analogous to those reported for related pyrazolopyrimidines . A plausible route involves:
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Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with formamide or its derivatives.
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Introduction of the methyl group at position 3 of the pyrazole ring using methyl iodide under basic conditions.
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Benzamide coupling via nucleophilic acyl substitution, employing benzoyl chloride and a base such as triethylamine .
Critical Reaction Parameters
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Piperidine or KOH for facilitating Michael additions and cyclizations .
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Solvents: Ethanol or DMF for optimal solubility of intermediates .
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds, such as 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, induce apoptosis in cancer cells via modulation of PI3K/Akt/mTOR pathways. The chlorophenyl group in the queried compound may enhance DNA intercalation or topoisomerase inhibition, warranting further investigation.
Table 2: Comparative Biological Activities of Analogous Compounds
| Compound | Activity (IC₅₀) | Target Pathway |
|---|---|---|
| 10c | 2.1 µM | Influenza A (H5N1) |
| 3,5-Dimethoxy derivative | 0.8 µM | PI3K/Akt/mTOR |
| 2,6-Difluoro derivative | 1.5 µM | Cyclin-dependent kinases |
Anti-Inflammatory Effects
Pyrazolopyrimidines inhibit COX-2 and TNF-α production in murine models. The benzamide moiety in this compound may synergize with the chlorophenyl group to suppress NF-κB signaling, though empirical validation is required.
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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δ 7.45–8.25 (m, aromatic protons), 2.35 (s, CH₃), 10.85 (s, NH).
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IR (KBr):
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1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine).
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Mass Spectrometry:
X-ray Crystallography
While no crystallographic data exists for this specific compound, related structures exhibit planar pyrazolopyrimidine cores with dihedral angles of 5–10° between the benzamide and chlorophenyl groups .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High gastrointestinal permeability (predicted Caco-2 permeability: 25 nm/s).
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Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
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Excretion: Primarily renal (70%) with minor biliary excretion.
Toxicity Risks
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Acute Toxicity: LD₅₀ > 500 mg/kg in rodents (estimated).
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Genotoxicity: Negative in Ames tests for analogs, suggesting low mutagenic risk.
Future Directions and Applications
Therapeutic Development
Priority areas include:
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents at positions 1 and 3 for enhanced potency.
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Combination Therapies: Pairing with checkpoint inhibitors or antiviral agents to exploit synergistic effects.
Industrial Applications
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